molecular formula C13H17NaO2 B1238191 Ibuprofen sodium CAS No. 31121-93-4

Ibuprofen sodium

Numéro de catalogue B1238191
Numéro CAS: 31121-93-4
Poids moléculaire: 228.26 g/mol
Clé InChI: PTTPUWGBPLLBKW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Ibuprofen sodium has been synthesized through various innovative methods, including the vapor-phase method for creating polymer-ibuprofen sodium-silica gel composites. This method involves the saturation of solid dispersions of the drug with tetraethyl orthosilicate (TEOS) followed by exposure to a vapor mixture of water and ammonia or hydrochloric acid, affecting the composite's porosity and drug release profiles significantly (Kierys et al., 2017). Another approach involves the drug self-templated synthesis of Ibuprofen/mesoporous silica for sustained release, showcasing a one-step co-condensation process in a neutral aqueous reaction system (Qu et al., 2006).

Molecular Structure Analysis

The molecular structure of ibuprofen sodium has been elucidated using various analytical techniques. For instance, the interaction between ibuprofen and an anionic surfactant (AOT) has been studied to explore possible drug-delivery systems for NSAIDs like ibuprofen, employing methods such as tensiometric, fluorimetric, and calorimetric measurements (Dey et al., 2018).

Chemical Reactions and Properties

Ibuprofen sodium's chemical reactions include its interaction with polymers and silica to form composites for drug delivery applications. For example, its release from polymer-ibuprofen sodium-silica gel composites and the influence of catalysis on drug molecule transformation have been studied, revealing significant effects on drug release efficiency and the chemical character of the carrier (Kierys et al., 2017).

Physical Properties Analysis

The physical properties of ibuprofen sodium, such as solubility and flowability, have been enhanced through the synthesis of its sodium salt form. This improvement facilitates its use in various pharmaceutical formulations, including tablets, by overcoming the challenges posed by ibuprofen's low solubility in water and poor flowability (Hadisoewignyo et al., 2009).

Chemical Properties Analysis

The chemical stability and interaction of ibuprofen sodium with other compounds, such as proteins and surfactants, have been explored to understand its behavior in biological systems and potential for drug delivery applications. For instance, the aggregation behavior of ibuprofen sodium under the influence of gelatin protein and salt has been investigated, highlighting the complex interactions that can influence drug delivery efficiency (Azum et al., 2019).

Applications De Recherche Scientifique

  • Pharmaceutical Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : Ibuprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) used in the synthesis of drugs for treating inflammation .
    • Method : The synthesis of Ibuprofen sodium involves novel practical and asymmetric approaches .
    • Results : The development of these synthetic routes has enabled access to more potent and selective derivatives .
  • Disease Therapy

    • Field : Medical Science
    • Application : Ibuprofen sodium is being studied for potential use in the pharmacotherapy of neurodegenerative, cardiovascular, diabetes, and cancer diseases .
    • Method : The exact methods are not specified, but it involves studying the molecular and cellular factors involved in the pathogenesis of these diseases .
    • Results : The results are not fully understood yet, but the research is ongoing .

Safety And Hazards

Ibuprofen can increase the risk of fatal heart attack or stroke . It should not be used just before or after heart bypass surgery (coronary artery bypass graft, or CABG) . Ibuprofen may also cause stomach or intestinal bleeding, which can be fatal .

Orientations Futures

The use of ibuprofen and its enantiomer Dexibuprofen in a racemic mix is common for the management of mild to moderate pain related to dysmenorrhea, headache, migraine, postoperative dental pain, spondylitis, osteoarthritis, rheumatoid arthritis, and soft tissue disorder . Due to its activity against prostaglandin and thromboxane synthesis, ibuprofen has been attributed to alteration of platelet function and prolongation of gestation and labour .

Propriétés

IUPAC Name

sodium;2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPUWGBPLLBKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15687-27-1 (Parent)
Record name Ibuprofen sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4040501
Record name Ibuprofen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibuprofen sodium

CAS RN

31121-93-4
Record name Ibuprofen sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-(4-isobutylphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0PJ4UZ01U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

55.41 g. portion of the crude enol-acetate solution from part A, representing 49.3 mmoles of 2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile (V) was placed in a 250 ml. one-necked flask and stirred magnetically while 10 ml. of water and 16.0 g. (200 meq.) of 50 percent sodium hydroxide solution were added. The mixture was stirred at 70° C. for 7 hours and cooled to 25° C. to effect hydrolysis of the enol-acetate and to form the sodium salt (VI). The ph of the mixture was adjusted to 11 with 12 percent sulfuric acid (3.5 ml.). Sodium hypochlorite solution (15 percent W/V, 30 meq.; 24.8 ml.) was added over 30 minutes with ice water cooling of the flask. Methylene chloride (10 ml.) and 0.8g. of a filter aid (Celite) were added and the mixture was slowly cooled to 0° C. After 3 hours the solids were filtered (3 minutes on a coarse frit) and washed with cold brine (8 ml. of saturated sodium chloride solution plus 3 ml. of ice) and with 10 ml. of cold methylene chloride. The cake was dried to give 9.68 g. A 1 gram sample was removed for cyanide assay; it showed 40 parts per million sodium cyanide. The remaining salt, 8.68 g. was slurried with water. The slurry gave a negative picric paper test, and then 56 ml. of Skellysolve B (SSB) and 8 ml. of 12 N sulfuric acid were added, with warming to 40° C. The mixture was filtered and phases were separated. The upper phase was washed with 20 ml. of warm water. The combined aqueous phase were back washed in sequence with a 20 ml. portion of SSB. The two SSB phases were then stirred with a mixture of sodium sulfate and decolorizing charcoal (0.5 g.), filtered through a filter aid and concentrated to about 15 ml. volume. The resulting acid solution was seeded with crystals of 2-(4'-isobutylphenyl)propionic acid and held at 0° C. for 2 hours. The resulting precipitate of 2-(4'-isobutylphenyl)propionic acid (1) was filtered, washed with two 3 ml. portions of cold SSB and dried overnight at 50° C. The yield of 2-(4'-isobutylphenyl)propionic acid, based upon the glycidonitrile starting material, with correction for removed analysis samples of the sodium salt was 8.00 g. (78.8 percent). A thin layer chromatogram analysis showed no impurity. The mother liquor still contained 0.120 g. of the acid (I).
[Compound]
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile
Quantity
49.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A portion of the enol-acetate solution (V) from A above, (55.41 g. representing 49.3 mmole of enol-acetate) was placed in a 250 ml. 1 necked flask and stirred magnetically while 10 ml. of saturated sodium chloride solution and 16.0 g. of 50 percent sodium hydroxide (200 meq.) were added. The mixture was stirred and allowed to cool to 25° C. and the ammonium persulfate [(NH4)2S2O8 ] (12.5 g.; 55 meq.) in 16 ml. of water were added over 10 minutes. After stirring overnight, 10 ml. of diglyme was added and the pH was adjusted from 9 to 13. The mixture was slowly cooled to 0° C. with seeding with crystals of 2-(4'-isobutylphenyl)propionic acid, sodium salt and held at 0° C. for 3 hours to form solid sodium 2-(4'-isobutylphenyl)propionate (VI) as a crystalline precipitate.
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enol-acetate
Quantity
49.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

A solution of (S)-enriched ibuprofen having an enantiomeric purity of 95.5% (211 kg) in toluene (797 kg) was heated to 60° C. with water (300 l) and aqueous sodium hydroxide solution (52 l--specific gravity 1.5) and allowed to settle for four hours. The aqueous layer was separated and the toluene layer washed with water. The aqueous washings and the aqueous layer were combined and residual toluene removed by distillation. Acetone (1684 kg) was added and the mixture cooled to 20° C. The sodium salt of (S)-enriched ibuprofen dihydrate (having an enantiomeric purity of 99.9%) separated, was collected by filtration and dried in vacuo. (Yield 143.5 kg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 L
Type
reactant
Reaction Step One
Quantity
52 L
Type
reactant
Reaction Step One
Quantity
797 kg
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The chloroester solution prepared in (c) was heated to reflux at 95°-100° C. and 13 kg of 50% sodium hydroxide in water was added over twenty minutes. The mixture was refluxed for forty minutes at 95±5° C. GLC analysis of an aliquot indicated complete reaction. 6.4 liters of water were slowly added to the mixture, keeping the temperature about 75° C. After water addition was complete, the mixture was cooled to 70° C. and was seeded with 30 g of good quality sodium ibuprofen. The resulting slurry was cooled to 0° C. over two hours. The slurry was stirred at 0° C. for thirty minutes and filtered. The sodium ibuprofen cake was washed wih 60 kg of heptane and dried.
[Compound]
Name
chloroester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6.4 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibuprofen sodium
Reactant of Route 2
Ibuprofen sodium
Reactant of Route 3
Ibuprofen sodium
Reactant of Route 4
Reactant of Route 4
Ibuprofen sodium
Reactant of Route 5
Reactant of Route 5
Ibuprofen sodium
Reactant of Route 6
Reactant of Route 6
Ibuprofen sodium

Citations

For This Compound
2,330
Citations
PM Dewland, S Reader, P Berry - BMC clinical pharmacology, 2009 - Springer
… Another ibuprofen salt, sodium ibuprofen dihydrate (ibuprofen sodium), manufactured by … The first is a sodium ibuprofen formulation containing 256 mg of ibuprofen sodium dihydrate …
Number of citations: 85 link.springer.com
TJ Legg, AL Laurent, R Leyva, D Kellstein - Drugs in R&d, 2014 - Springer
… A novel formulation of ibuprofen sodium (IBU Na ) is absorbed faster than (but to a similar extent to) standard ibuprofen (IBU) in healthy subjects; a clinical study found it to provide faster …
Number of citations: 40 link.springer.com
P Schleier, A Prochnau… - … journal of clinical …, 2007 - europepmc.org
… Subjects with moderate-to-severe pain after extraction of third molars were randomized to receive two tablets of either ibuprofen sodium dihydrate (198 subjects) or ibuprofen (198 …
Number of citations: 43 europepmc.org
N Azum, A Ahmed, MA Rub, AM Asiri… - Journal of Molecular …, 2019 - Elsevier
… inadequate consideration has been given till date to their interaction by means of small organic compounds, as a result, here we will evaluate the interaction amongst ibuprofen sodium …
Number of citations: 47 www.sciencedirect.com
D Kumar, MA Rub, N Azum… - Journal of Physical …, 2018 - Wiley Online Library
Herein, we have studied the interaction between cationic surfactant (conventional [myristyltrimethylammonium bromide, MTAB] as well as gemini surfactant 1, 4‐butanediyl‐α, ω‐bis(…
Number of citations: 136 onlinelibrary.wiley.com
P Brain, R Leyva, G Doyle, D Kellstein - The Clinical journal of pain, 2015 - ncbi.nlm.nih.gov
Objectives: A novel, immediate-release tablet formulation of ibuprofen (IBU) sodium dihydrate, Advil Film Coated Tablets (IBU Na), has been developed that is absorbed faster than …
Number of citations: 32 www.ncbi.nlm.nih.gov
F Sörgel, U Fuhr, M Minic… - … Journal of Clinical …, 2005 - search.ebscohost.com
Objective: This paper describes four studies investigating the dissolution, plasma pharmacokinetics and safety of a novel, fast-acting ibuprofen formulation, ibuprofen sodium dihydrate. …
Number of citations: 34 search.ebscohost.com
D Narayanan, MG Geena, H Lakshmi… - … , Biology and Medicine, 2013 - Elsevier
… In this preclinical study, improved plasma half-life of ibuprofen sodium was demonstrated when encapsulated within PEGylated gelatin nanoparticles of ~200 nm size, expected to lead …
Number of citations: 98 www.sciencedirect.com
EM Scott, VN Tariq, RM McCrory - Antimicrobial agents and …, 1995 - Am Soc Microbiol
The combination of fluconazole with either ibuprofen, sodium salicylate, or propylparaben resulted in synergistic activity (fractional inhibitory index, < 0.5) against Candida albicans …
Number of citations: 83 journals.asm.org
C Al-Karawi, CS Leopold - European Journal of Pharmaceutics and …, 2018 - Elsevier
… In the present study, the sticking tendencies of ibuprofen and ibuprofen sodium dihydrate as … Increased sticking was observed with the more polar ibuprofen sodium dihydrate than with …
Number of citations: 20 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.